
Pomalidomide-C6-COOH
Übersicht
Beschreibung
Pomalidomid-C6-COOH ist ein synthetisierter E3-Liganden-Linker-Konjugat, der den Pomalidomid-basierten CRBN-Liganden und Linker verwendet, der in der PROTAC-Technologie (Proteolyse-Targeting-Chimären) eingesetzt wird . Diese Verbindung ist ein Derivat von Pomalidomid, einem immunmodulatorischen Medikament, das hauptsächlich zur Behandlung von multiplem Myelom eingesetzt wird .
Wirkmechanismus
Target of Action
Pomalidomide-C6-COOH, a derivative of Pomalidomide, primarily targets Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates substrates targeting them for proteolysis .
Mode of Action
This compound acts as a ligand for CRBN , recruiting this protein for the formation of PROTACs (Proteolysis-Targeting Chimeras) . As an immunomodulatory agent with antineoplastic activity, it inhibits the proliferation and induces apoptosis of various tumor cells . It is more potent than thalidomide and lenalidomide .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) . It also disrupts the interaction between myeloma cells and the bone marrow microenvironment, enhancing T cell– and natural killer cell–mediated immunity .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis, inactivation of nuclear factor-kappa β (NF-κβ), downregulation of C/Ebβ, activation of caspase-8 . It also increases immune surface marker expression in EBV‑infected tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that the drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects . Furthermore, the compound is used in the recruitment of CRBN protein, suggesting that the cellular environment and the availability of target proteins can influence its action .
Biochemische Analyse
Biochemical Properties
Pomalidomide-C6-COOH interacts with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the recruitment of CRBN protein . This compound can be connected to the ligand for protein by a linker to form PROTAC .
Cellular Effects
This compound has demonstrated significant therapeutic activity in multiple myeloma . It has been shown to inhibit stromal cell adhesion and markedly inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon (CRBN), forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of this compound .
Temporal Effects in Laboratory Settings
This compound has shown to be effective in reducing functional impairments in a well-characterized animal model of TBI within 5 hours post-injury
Dosage Effects in Animal Models
In animal models, this compound has shown strong antiangiogenic and teratogenic effects .
Metabolic Pathways
This compound is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Subcellular Localization
The subcellular localization of this compound is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when CRBN is present in the cytoplasm
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pomalidomid-C6-COOH beinhaltet die Herstellung von Pomalidomid-Linkern, die für die Bildung dieser Konjugate unerlässlich sind. Die Herstellung dieser Linker kann durch verschiedene Methoden erreicht werden, darunter die Alkylierung und Acylierung des aromatischen Amins . Der Prozess beinhaltet typischerweise die Umsetzung von Nitrophthalsäure mit 3-Aminopiperidin-2,6-dion in Gegenwart eines Kupplungsmittels und eines geeigneten Lösungsmittels, um 3-(3-Nitrophthalimido)-piperidin-2,6-dion zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Pomalidomid-C6-COOH kann durch eine mehrstufige kontinuierliche Fließsynthese erreicht werden. Diese Methode ermöglicht einen zuverlässigen und robusten Produktionsprozess und gewährleistet hohe Ausbeute und Reinheit . Der Prozess umfasst mehrere Schritte, darunter die Verwendung verschiedener organischer Lösungsmittel und Reaktionsbedingungen, um das gewünschte Produkt zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen: Pomalidomid-C6-COOH unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Synthese und Modifikation der Verbindung für verschiedene Anwendungen unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Pomalidomid-C6-COOH verwendet werden, sind Nitrophthalsäure, 3-Aminopiperidin-2,6-dion und verschiedene Kupplungsmittel . Die Reaktionen finden typischerweise bei Temperaturen von Umgebungstemperatur bis 80 °C statt, wobei eine breite Palette organischer Lösungsmittel mit unterschiedlichen Polaritäten verwendet wird .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Pomalidomid-Derivate, die bei der Entwicklung von PROTACs und anderen Technologien zur gezielten Proteindegradation eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
Pomalidomid-C6-COOH hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Baustein für die Synthese von gezielten Proteindegradatoren verwendet . In Biologie und Medizin wird es bei der Entwicklung neuer Therapien für multiples Myelom und andere Krebsarten eingesetzt . In der Industrie wird es zur Herstellung verschiedener Pharmazeutika und biotechnologischer Produkte verwendet .
Wirkmechanismus
Pomalidomid-C6-COOH entfaltet seine Wirkungen durch Bindung an den Cereblon (CRBN) E3-Ligase-Komplex, der Substrate ubiquitiniert und sie so für den Proteolyseprozess ausrichtet . Dieser Mechanismus ist für die antineoplastische Aktivität der Verbindung unerlässlich, da er die Proliferation von Tumorzellen hemmt und deren Apoptose induziert . Darüber hinaus hat es immunmodulatorische Wirkungen und verstärkt die T-Zell- und natürliche Killerzell-vermittelte Immunität .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-C6-COOH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound for different applications .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nitro phthalic acid, 3-amino piperidine-2,6-dione, and various coupling agents . The reactions typically occur at temperatures ranging from ambient to 80°C, using a wide range of organic solvents with different polarities .
Major Products Formed: The major products formed from these reactions include various Pomalidomide derivatives, which are used in the development of PROTACs and other targeted protein degradation technologies .
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
Mechanism and Significance
Pomalidomide-C6-COOH serves as a crucial component in the development of proteolysis-targeting chimeras (PROTACs). These compounds utilize a Cereblon (CRBN)-recruiting ligand alongside an alkyl-chain crosslinker featuring a pendant carboxylic acid. This structure allows for selective targeting of proteins for degradation by the ubiquitin-proteasome system. The ability to modify ligands and crosslinkers enables the optimization of ternary complex formation between the target protein, E3 ligase, and PROTAC, which is essential for effective degradation .
Applications in Research
The use of this compound in PROTAC development facilitates the rapid generation of diverse PROTAC libraries. This is achieved through parallel synthesis techniques that allow researchers to explore variations in crosslinker length, composition, and E3 ligase ligand interactions . Such advancements are pivotal in drug discovery processes aimed at treating diseases characterized by aberrant protein levels.
Improvement of Drug Solubility
Cyclodextrin Complexation
Research has demonstrated that pomalidomide's low solubility can be significantly enhanced through complexation with cyclodextrins, particularly sulfobutylether-β-cyclodextrin (SBE-β-CD). This method not only improves the aqueous solubility of pomalidomide but also maintains its anti-angiogenic activity. The inclusion complex exhibits a 1:1 stoichiometry, leading to faster dissolution rates compared to the pure drug . Enhancing solubility is crucial for improving bioavailability, potentially allowing for lower dosages and reduced side effects.
Clinical Applications in Multiple Myeloma
Efficacy in Treatment Regimens
this compound is primarily utilized in treating relapsed or refractory multiple myeloma when combined with dexamethasone. Clinical studies have reported an overall response rate (ORR) of approximately 43% among patients treated with this regimen, with median progression-free survival (PFS) and overall survival (OS) times indicating significant therapeutic benefits . The drug's effectiveness persists even in patients previously treated with lenalidomide or bortezomib.
Treatment of Anemia
Phase II Studies
In addition to its applications in oncology, pomalidomide has been evaluated for its effectiveness in treating anemia associated with myelofibrosis. A phase II study highlighted that pomalidomide administration led to significant improvements in hemoglobin levels among patients, demonstrating its potential as a therapeutic agent beyond cancer treatment . This expands the clinical utility of this compound into hematological disorders where anemia is prevalent.
Summary Table: Key Applications of this compound
Application | Description | Clinical Relevance |
---|---|---|
Targeted Protein Degradation | Component of PROTACs for selective protein degradation | Enhances drug discovery processes |
Drug Solubility Improvement | Cyclodextrin complexation enhances solubility and bioavailability | Allows for lower dosages and reduced side effects |
Multiple Myeloma Treatment | Effective in combination with dexamethasone | Significant ORR and PFS/OS outcomes |
Anemia Treatment | Improves hemoglobin levels in myelofibrosis patients | Expands therapeutic options beyond oncology |
Vergleich Mit ähnlichen Verbindungen
Pomalidomid-C6-COOH ähnelt anderen immunmodulatorischen Medikamenten (IMiDs) wie Thalidomid, Lenalidomid und Mezigdomid . Es ist einzigartig in seiner Fähigkeit, in der PROTAC-Technologie eingesetzt zu werden, was es zu einem wertvollen Werkzeug für die gezielte Proteindegradation macht . Im Vergleich zu seinen Analogen hat Pomalidomid-C6-COOH verbesserte Wirksamkeit und Toxizitätsprofile, was es zu einer bevorzugten Wahl für bestimmte Anwendungen macht .
Liste ähnlicher Verbindungen:- Thalidomid
- Lenalidomid
- Mezigdomid
- Iberdomid
Biologische Aktivität
Pomalidomide-C6-COOH is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound is particularly notable for its role in targeted protein degradation via the PROTAC (proteolysis-targeting chimeras) technology. The following sections detail its biological activity, including mechanisms of action, clinical findings, and relevant case studies.
This compound functions as a protein degrader building block that recruits the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound's structure includes a carboxylic acid group that enhances its reactivity with amines on target ligands, making it a versatile tool in drug design for targeted therapies.
- Immunomodulatory Effects : Pomalidomide enhances T cell and natural killer (NK) cell-mediated immunity while inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 produced by monocytes .
- Anti-Angiogenic Activity : In preclinical models, pomalidomide has demonstrated the ability to inhibit angiogenesis, which is crucial in tumor growth and metastasis .
Clinical Efficacy
Pomalidomide has been extensively studied in clinical trials, particularly for patients with relapsed or refractory multiple myeloma. Its efficacy is highlighted in various studies:
- Phase II Trials : In trials involving patients resistant to lenalidomide and bortezomib, pomalidomide showed an overall response rate (ORR) of approximately 26% to 74% depending on cytogenetic risk factors . The median duration of response was reported at 12 months for those achieving a partial response or better.
Table 1: Summary of Clinical Trials Involving Pomalidomide
Study | Population | Dosage | ORR (%) | Median Duration of Response (months) |
---|---|---|---|---|
MM003 | RRMM* | 4 mg/day | 32.6 | 7.4 |
Lacy et al. | Dual refractory MM | 2 mg/day vs. 4 mg/day | 49-63 | 10.5 (for responders) |
PCd Therapy | Elderly patients | 4 mg/day + Dexamethasone | 58.2 | 1.73 (time to best response) |
*RRMM: Relapsed/Refractory Multiple Myeloma
Case Studies
- Elderly Patients : In a study focusing on elderly patients with multiple myeloma treated with pomalidomide combined with dexamethasone and cyclophosphamide, the ORR was found to be 58.2%, demonstrating significant efficacy even in older populations .
- High-Risk Cytogenetics : Another study highlighted that patients with high-risk cytogenetic profiles achieved an ORR of up to 74%, underscoring pomalidomide's potential in difficult-to-treat populations .
Safety Profile
The safety profile of this compound is critical for its therapeutic application:
- Common Adverse Events : Hematologic toxicities such as neutropenia (49.7%) and anemia (33%) were frequently observed, alongside non-hematologic events like pneumonia (10.9%) and fatigue (5.9%) during trials .
- Monitoring Requirements : Patients undergoing treatment require regular monitoring for these adverse effects, particularly those with renal impairment.
Eigenschaften
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIUAJFCJMMOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.